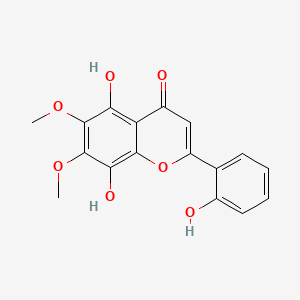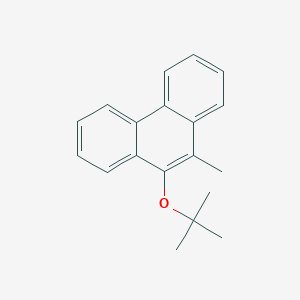
Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, which includes antipyrine and pyridine moieties, suggests potential biological activity and utility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-” typically involves the reaction of 4-antipyrinyl isocyanate with 2-(5-methylpyridyl)thiourea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound might involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration would be crucial to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
“Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated reagents, organometallic compounds; often conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which “Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-” exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The antipyrine and pyridine moieties may facilitate binding to active sites, leading to inhibition or modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea derivatives: Compounds like thiourea, N,N’-dimethylurea, and phenylurea share structural similarities and are used in various applications.
Antipyrine derivatives: Compounds such as aminopyrine and dipyrone are known for their analgesic and anti-inflammatory properties.
Pyridine derivatives: Compounds like nicotinamide and pyridoxine are essential in biological systems and have diverse pharmacological activities.
Uniqueness
“Urea, 1-(4-antipyrinyl)-3-(2-(5-methylpyridyl))-2-thio-” stands out due to its unique combination of antipyrine and pyridine moieties, which may confer distinct biological and chemical properties not observed in other similar compounds.
Propriétés
| 73953-55-6 | |
Formule moléculaire |
C18H19N5OS |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(5-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C18H19N5OS/c1-12-9-10-15(19-11-12)20-18(25)21-16-13(2)22(3)23(17(16)24)14-7-5-4-6-8-14/h4-11H,1-3H3,(H2,19,20,21,25) |
Clé InChI |
GRDLOPJJQDQIEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)NC(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-Diethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14440086.png)



![3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14440135.png)
![1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14440140.png)
